molecular formula C37H71NO4 B1251341 Lactariamide B

Lactariamide B

Cat. No. B1251341
M. Wt: 594 g/mol
InChI Key: SFUUTBQJLKKRBN-AQENTWCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactariamide b belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP), endosome and intracellular membrane.

Scientific Research Applications

Discovery and Structural Analysis

Lactariamide B, along with lactariamide A, was identified as a novel compound from the fungus Lactarium volemus. The structural determination of these compounds was achieved using chemical evidence and spectral methods, marking a significant contribution to the field of natural product chemistry and mycology (Yue, Fan, Xu, & Sun, 2001).

Potential Biotechnological Applications

While there is limited direct research on this compound, understanding its potential applications requires exploring similar biochemical compounds and their biotechnological uses. For example, studies on lactic acid bacteria and their metabolites have shown potential in various applications, including as prebiotics and in improving metabolic health (Chen et al., 2017). The role of such bacteria in the bioconversion of compounds and the enhancement of nutrient profiles highlights the possible biotechnological implications of compounds like this compound.

Implications in Nutrient Metabolism and Health

Research into other lacto-based compounds, such as lactoferrin, has demonstrated significant health benefits, including antimicrobial action, immunomodulation, and even cancer prevention (Tomita et al., 2009). These findings suggest a potential area of exploration for this compound in similar health-related applications.

Nutritional and Supplemental Uses

The study of thiamine-producing lactic acid bacteria, for instance, indicates the importance of such compounds in nutrition and as potential supplements. The ability of these bacteria to impact neuronal survival and reduce neurotoxicity in cell models signifies the possible use of related compounds like this compound in dietary supplements and health products (Teran et al., 2021).

properties

Molecular Formula

C37H71NO4

Molecular Weight

594 g/mol

IUPAC Name

N-[(4E,8E)-1,3-dihydroxy-9-methyloctadeca-4,8-dien-2-yl]-2-hydroxyoctadecanamide

InChI

InChI=1S/C37H71NO4/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-36(41)37(42)38-34(32-39)35(40)30-27-23-25-29-33(3)28-24-21-19-11-9-7-5-2/h27,29-30,34-36,39-41H,4-26,28,31-32H2,1-3H3,(H,38,42)/b30-27+,33-29+

InChI Key

SFUUTBQJLKKRBN-AQENTWCGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(/C=C/CC/C=C(\C)/CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCC=C(C)CCCCCCCCC)O)O

synonyms

(4E,8E)-N-2'-hydroxyoctadecanoyl-2-amino-9-methyl-4,8-octadecadine-1,3-diol
lactariamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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